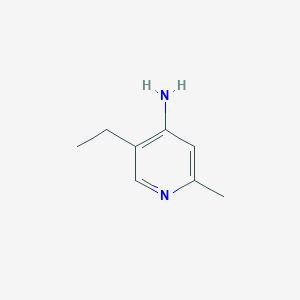

5-Ethyl-2-methylpyridin-4-amine

描述

Significance as a Pyridine (B92270) Derivative in Organic and Pharmaceutical Synthesis

Pyridine and its derivatives are integral to the development of a wide array of pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which are critical for biological interactions. The precursor to the title compound, 5-ethyl-2-methylpyridine (B142974), is a key intermediate in the synthesis of major pharmaceutical agents, including the anti-inflammatory drug Etoricoxib and the type 2 diabetes medication Pioglitazone. jubilantingrevia.com This highlights the industrial relevance of this particular substitution pattern on the pyridine core.

5-Ethyl-2-methylpyridin-4-amine itself serves as a valuable precursor for the synthesis of more complex organic molecules. Its amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. In the realm of coordination chemistry, the amine and pyridine nitrogen atoms can act as ligands, forming complexes with transition metals like palladium and copper. These metal complexes are being investigated for their potential applications in catalysis and materials science.

The synthesis of 5-ethyl-2-methylpyridine, often a starting point for obtaining the 4-amino derivative, can be achieved through the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia (B1221849). wikipedia.org The introduction of the amine group at the 4-position can then be accomplished through various methods, including nucleophilic aromatic substitution or palladium-catalyzed amination of a halogenated precursor.

Overview of Research Trajectories for this compound and its Analogues

Research into this compound and its analogues is following several promising trajectories. A significant area of investigation is its potential biological activity. The aminopyridine scaffold is a known pharmacophore, and researchers are exploring how the specific arrangement of substituents in this compound influences its interactions with biological targets.

One notable area of research involves the development of analogues as potential therapeutic agents. For instance, studies on related 2-aminopyridine (B139424) structures have shown promise. A series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory diseases. nih.gov While not directly involving this compound, this research underscores the potential of similarly substituted aminopyridines in drug discovery.

Furthermore, the ability of aminopyridines to act as ligands has spurred research into their coordination chemistry. A study on 5-amino-2-cyanopyridine, a related compound, demonstrated the synthesis of copper, cobalt, nickel, and manganese complexes that exhibited catalytic activity in the Henry reaction, a classic carbon-carbon bond-forming reaction. This suggests that complexes of this compound could also possess interesting catalytic properties.

Scope and Objectives of Academic Inquiry

The primary objective of ongoing research into this compound is to fully elucidate its chemical reactivity and biological potential. Key areas of academic inquiry include:

Development of efficient and selective synthetic routes to this compound and its derivatives.

Exploration of its utility as a building block in the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals.

Investigation of its coordination chemistry and the catalytic activity of its metal complexes.

Systematic evaluation of its biological activity and that of its analogues to identify potential therapeutic applications.

Understanding the structure-activity relationships of this class of compounds to guide the design of more potent and selective molecules.

Through these focused research efforts, the scientific community aims to unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in both chemistry and biology.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethyl-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJOOIFTTQXTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276936 | |

| Record name | 5-ethyl-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-64-1 | |

| Record name | NSC50 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-methylpyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-2-methyl-4-pyridinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4U7KFW9MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules like 5-Ethyl-2-methylpyridin-4-amine.

Application of ¹H NMR and ¹³C NMR for Compound Characterization

¹H NMR and ¹³C NMR are fundamental techniques for characterizing the carbon-hydrogen framework of this compound. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For the related compound 5-Ethyl-2-methylpyridine (B142974), distinct signals for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the methyl group protons are observed. spectrabase.comwikipedia.org

Similarly, ¹³C NMR spectroscopy provides a map of the carbon skeleton. chemicalbook.com Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic). The predicted ¹³C NMR spectrum for this compound would show distinct peaks for the two methyl carbons, the ethyl group carbons, and the five unique carbons of the pyridine (B92270) ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C2-CH₃ | ~2.3-2.5 | ~20-25 |

| C3-H | ~6.5-6.7 | ~110-115 |

| C4-NH₂ | Broad signal, ~4.0-5.0 | - |

| C5-CH₂CH₃ | ~2.5-2.7 (quartet) | ~25-30 |

| C5-CH₂CH₃ | ~1.1-1.3 (triplet) | ~13-16 |

| C6-H | ~7.8-8.0 | ~145-150 |

| C2 | - | ~155-160 |

| C3 | - | ~110-115 |

| C4 | - | ~150-155 |

| C5 | - | ~130-135 |

| C6 | - | ~145-150 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Mass Spectrometry (MS) in Molecular and Fragment Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₈H₁₂N₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen. convertunits.comstolaf.edusisweb.com This precise mass measurement helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Table 2: Exact Mass Information for this compound

| Formula | Nominal Mass | Monoisotopic Mass |

| C₈H₁₂N₂ | 136 | 136.1000 |

| Data sourced from calculations based on the most abundant isotopes. biosynth.comchemscene.comnih.gov |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound. For aminopyridines, fragmentation often involves cleavage of the bonds adjacent to the amine group and the alkyl substituents on the pyridine ring. libretexts.orglibretexts.org Analysis of these fragments provides valuable structural information. For example, the loss of a methyl group (CH₃, 15 Da) or an ethyl group (C₂H₅, 29 Da) would result in characteristic fragment ions. youtube.com Understanding these fragmentation pathways is crucial for structural confirmation. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Natural Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsr.info This technique is particularly useful for analyzing complex mixtures and can be applied to identify this compound in various samples. In the context of natural product research, GC-MS is widely used for the profiling of alkaloids and other volatile compounds in plant extracts. researchgate.netresearchgate.net While this compound itself may not be a known natural product, GC-MS is a standard method for the analysis of related pyridine alkaloids found in nature. nih.gov The retention time from the GC and the mass spectrum from the MS detector provide two independent parameters for confident identification. manupatra.innist.gov

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the isolation of this compound from reaction mixtures and the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and identifying any process-related impurities. A typical approach involves reverse-phase (RP) HPLC, where the molecule is separated based on its hydrophobicity.

Developing a robust HPLC method is crucial for impurity profiling. For a basic compound like an aminopyridine, challenges such as peak tailing can be overcome by using specific columns or mobile phase additives. For instance, an analysis of the related compound 5-Ethyl-2-methylpyridine can be performed with a simple mobile phase of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The identification of impurities can be achieved by comparing the retention times of unknown peaks with those of known reference standards or analogous compounds. In the context of regulatory compliance, HPLC methods must be validated to demonstrate their accuracy, precision, and sensitivity for detecting and quantifying all potential impurities.

A typical set of HPLC conditions for analyzing pyridine derivatives is presented below.

Table 1: Illustrative HPLC Method Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | Organic solvent and aqueous buffer to elute compounds. Acid improves peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV at 250-270 nm | Detects aromatic compounds like pyridines as they elute from the column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Following its synthesis, this compound must be isolated from starting materials, reagents, and byproducts. Column chromatography is a standard and effective method for this purification step. Given the basic nature of the amine group, which can interact strongly with the acidic silanol (B1196071) groups of standard silica (B1680970) gel, modifications to the technique are often necessary to achieve good separation and prevent product loss. biotage.com

Several strategies can be employed to purify organic amines successfully. biotage.combiotage.com One common approach is to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase (e.g., an ethyl acetate (B1210297)/hexanes mixture). biotage.com This competitively blocks the active sites on the silica, reducing peak tailing and improving elution. biotage.com An alternative and often more effective method is to use an amine-functionalized silica gel as the stationary phase. biotage.combiotage.com This specialized media provides a less interactive surface, allowing for purification with simpler and less polar solvent systems like hexane/ethyl acetate, which simplifies post-column solvent removal. biotage.combiotage.com

Table 2: Column Chromatography Strategies for Purifying Basic Amines

| Strategy | Stationary Phase | Typical Mobile Phase | Principle |

|---|---|---|---|

| Modified Mobile Phase | Standard Silica Gel | Hexane/Ethyl Acetate with ~1% Triethylamine | The basic additive in the mobile phase deactivates acidic sites on the silica surface, preventing strong adsorption of the amine. biotage.com |

| Amine-Functionalized Stationary Phase | Amine-Functionalized Silica Gel | Hexane/Ethyl Acetate | The stationary phase is chemically modified to be basic, eliminating the need for mobile phase modifiers and simplifying the purification process. biotage.combiotage.com |

X-ray Crystallography for Solid-State Structural Determination

While techniques like NMR and mass spectrometry confirm the connectivity and mass of a molecule, only single-crystal X-ray crystallography can provide unambiguous proof of its three-dimensional structure in the solid state.

The molecular structure of this compound features functional groups capable of forming hydrogen bonds: the primary amine group (-NH₂) acts as a hydrogen bond donor, while the pyridine ring nitrogen and the amine nitrogen can both act as hydrogen bond acceptors. In the solid state, these interactions can lead to the formation of well-ordered, three-dimensional supramolecular architectures.

X-ray crystallography is the primary method for analyzing these hydrogen-bonding networks. A crystallographic study would reveal the precise bond lengths and angles of intermolecular hydrogen bonds. This information allows for the detailed characterization of common structural motifs, such as dimers formed through N-H···N interactions between two molecules, or extended chains and sheets. Understanding the supramolecular structure is crucial as it governs the crystal packing and can influence key physical properties of the solid material, including its melting point, solubility, and stability.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-Ethyl-2-methylpyridine |

| Acetonitrile |

| Formic Acid |

| Phosphoric Acid |

| Triethylamine |

| Ethyl Acetate |

| Hexane |

Overview of Reported Biological Activities of this compound and its Derivatives

While comprehensive biological data for this compound is still emerging, the broader class of aminopyridines, to which it belongs, has been the subject of extensive investigation. Research into substituted aminopyridines has revealed a range of biological effects, underscoring the therapeutic potential of this chemical family. nih.gov Derivatives of aminopyridine have been explored for their utility as phosphodiesterase-4 (PDE4) inhibitors, which are relevant in the treatment of inflammatory conditions. nih.gov

Furthermore, the structural motif of this compound serves as a crucial precursor in the synthesis of more complex molecules with potential biological applications. The synthesis of this compound is a notable achievement in pyridine chemistry, allowing for the creation of various derivatives for biological screening.

Table 1: Reported Biological Activities of Aminopyridine Derivatives

| Derivative Class | Reported Biological Activity | Reference |

| Substituted Aminopyridines | Phosphodiesterase-4 (PDE4) Inhibition | nih.gov |

| Double-Headed Aminopyridines | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | nih.gov |

Molecular Mechanisms of Action

The biological effects of this compound are intrinsically linked to its molecular structure. The interplay of its functional groups allows for a variety of interactions at the cellular and molecular levels.

The primary amine group at the 4-position of the pyridine ring is a key determinant of the molecule's reactivity. This amine group can act as a nucleophile, enabling it to participate in various biochemical reactions. This nucleophilicity is fundamental to its ability to form covalent bonds with biological macromolecules, potentially leading to the modulation of their function.

The nitrogen atom of the pyridine ring and the exocyclic amine group in this compound can act as ligands, coordinating with metal ions to form stable complexes. This ability to chelate metal ions can influence the compound's reactivity and stability, and may also be a mechanism through which it exerts biological effects, for instance, by modulating the activity of metalloenzymes.

Derivatives of this compound have the potential to interact with a variety of enzymes and receptors, thereby modulating their activity. For example, substituted aminopyridines have been identified as potent and selective inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory cascade. nih.gov The specific substitutions on the aminopyridine scaffold are crucial for determining the potency and selectivity of these interactions. nih.gov

Studies on Related Pyridine and Pyridinone Derivatives

To further understand the potential of this compound, it is insightful to examine the research on structurally similar compounds.

While direct preclinical research on N-(5-Ethyl-2-methylpyridin-4-yl)acetamide is not extensively documented in publicly available literature, studies on the closely related compound, N-(5-Acetyl-2-methylpyridin-4-yl)acetamide , offer valuable insights. This acetyl derivative has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is synthesized through the acylation of the corresponding aminopyridine. The biological evaluation of such acetamide (B32628) derivatives is an ongoing area of research, with studies exploring their potential in drug development. nih.gov

Table 2: Investigated Properties of a Structurally Related Acetamide Derivative

| Compound | Investigated For | Potential Application | Reference |

| N-(5-Acetyl-2-methylpyridin-4-yl)acetamide | Antimicrobial and Anti-inflammatory properties | Drug Development | |

| Acetamide Derivatives | Antioxidant and Anti-inflammatory Activity | Therapeutic Agents | nih.gov |

N-(5-Ethyl-2-methylpyridin-4-yl)acetamide: Preclinical Research Insights

Anticancer Potential

The anticancer potential of aminopyridine derivatives is an active area of research. While specific studies on this compound are limited, related compounds have shown promising results. For example, a study on bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which share some structural similarities, revealed that several of these compounds displayed significant antibacterial and anticancer activities. nih.gov One particular compound from this series exhibited a broad spectrum of anticancer activity against numerous tumor cell lines. nih.gov This suggests that the aminopyridine moiety could serve as a valuable pharmacophore in the design of novel anticancer agents.

Anti-Inflammatory Efficacy

Derivatives of this compound have been noted for their potential to modulate inflammatory pathways. The search for new and effective anti-inflammatory drugs is a continuous effort in medicinal chemistry, with a focus on heterocyclic compounds. pensoft.net Research into novel thiazolo[4,5-b]pyridin-2-ones, which can be conceptually related to substituted pyridines, has shown that some of these compounds exhibit anti-inflammatory effects comparable or even superior to the well-known non-steroidal anti-inflammatory drug (NSAID) Ibuprofen in animal models of acute inflammation. pensoft.net This indicates that the pyridine core is a promising scaffold for the development of new anti-inflammatory agents. pensoft.net

Insights from 5-Amino-2-methylpyridine (Analogues)

The study of analogues like 5-Amino-2-methylpyridine provides valuable insights into the potential mechanisms of action for this compound.

2-Amino-4-methylpyridine (B118599), a close analogue, has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). nih.gov iNOS is an enzyme that produces large amounts of nitric oxide (NO), which can be cytotoxic and is implicated in various inflammatory conditions. maastrichtuniversity.nl The inhibition of iNOS by 2-amino-4-methylpyridine is competitive with respect to the substrate L-arginine. nih.gov Enzyme kinetic studies have shown that it inhibits iNOS activity from mouse cells with a very low IC50 value of 6 nM. nih.gov This potent and selective inhibition of iNOS suggests that similar aminopyridine structures could have therapeutic potential in NO-related diseases. researchgate.net

Table 1: Inhibitory Activity of 2-Amino-4-methylpyridine on Nitric Oxide Synthase (NOS) Isozymes

| NOS Isozyme | Source | IC50 (nM) |

|---|---|---|

| NOS II | Mouse RAW 264.7 cells | 6 |

| NOS II | Human recombinant | 40 |

| NOS I | Human recombinant | 100 |

| NOS III | Human recombinant | 100 |

Data sourced from a study on the in vitro and in vivo inhibitory effects of 2-amino-4-methylpyridine. nih.gov

Pyridine and its derivatives are known to participate in hydrogen-bond interactions, which are crucial for their biological activity. nih.gov The crystal structure of 2-amino-5-methylpyridinium 4-hydroxybenzoate (B8730719) reveals that the protonated nitrogen atom and the amino group are involved in N—H···O hydrogen bonds, forming specific ring motifs. nih.gov These interactions contribute to the stability of the crystal packing and provide a model for how aminopyridines can bind to biological targets. nih.gov The ability to form such hydrogen bonds is a key factor in the interaction of these molecules with enzymes and receptors. nih.gov

Evaluation of Anti-Parasitic Activity (e.g., Macrofilaricidal Compounds)

The aminopyridine scaffold has also been explored for its anti-parasitic potential. Filarial diseases like onchocerciasis affect millions of people, and there is a need for new drugs that can kill the adult worms (macrofilaricides). acs.org Research into a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has led to the discovery of novel macrofilaricidal compounds. acs.org While not a direct derivative of this compound, this research demonstrates the utility of the pyridine ring in the development of anti-parasitic agents. acs.org Further studies on other pyridine derivatives, such as those derived from 5-ethyl pyridine-2-ethanol, have also shown antibacterial, antifungal, and antitubercular activity. researchgate.net

Biological Activities and Mechanistic Investigations

Affinity to Trace Amine-Associated Receptors (TAARs) (for related pyrazole (B372694) derivatives)

The affinity of pyrazole derivatives structurally related to 5-Ethyl-2-methylpyridin-4-amine towards Trace Amine-Associated Receptors (TAARs) is a developing area of research. Direct binding studies for this specific class of pyrazole derivatives on TAARs are not extensively documented in publicly available scientific literature. However, the structural characteristics of these compounds, particularly their relationship to known TAAR ligands, provide a basis for inferring potential interactions.

TAARs, especially TAAR1, are G protein-coupled receptors that are activated by a range of endogenous trace amines and psychoactive compounds. wikipedia.org The ligand binding pocket of TAAR1 is known to accommodate various chemical scaffolds, with key interactions often involving a basic amine group and aromatic moieties. nih.govmdpi.com

Recent studies have identified certain pyridine (B92270) derivatives as having agonistic activity at the human TAAR1 receptor. This is of particular relevance given that this compound is itself a substituted pyridine. While not a pyrazole derivative, the activity of pyridine-based compounds on TAAR1 suggests that the pyridine core can be a suitable scaffold for TAAR1 ligands. The structure-activity relationship of these pyridine derivatives indicates that substitutions on the pyridine ring can modulate their potency and efficacy. nih.govnih.govmdpi.com

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. acs.org Pyrazole and pyridine rings are considered bioisosteres in certain contexts, as they share similarities in size, shape, and electronic distribution. nih.govnih.gov This principle has been successfully applied in the design of various therapeutic agents where a pyrazole ring is substituted for a pyridine ring or other aromatic heterocycles to modulate activity, selectivity, or pharmacokinetic properties. Therefore, it is plausible that pyrazole derivatives related to this compound could exhibit affinity for TAARs, mirroring the interactions observed with some pyridine-based ligands.

Further mechanistic investigations and direct binding assays would be necessary to definitively characterize the affinity and functional activity of this specific class of pyrazole derivatives at various TAAR subtypes. Such studies would be crucial to understanding their potential pharmacological effects mediated through this receptor family.

Table of Research Findings on Related Heterocyclic Compounds and TAAR1 Affinity

| Compound Class | Specific Example/Derivative | Receptor Target | Observed Activity |

| Pyridine Derivatives | Pyridine-containing derivative | TAAR1 | Agonist |

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Position and Nature on Biological Activity

The biological activity of aminopyridine derivatives is intricately linked to the electronic and steric properties of the substituents on the pyridine (B92270) ring. The interplay of these factors governs the molecule's ability to interact with its biological target.

The ethyl group at position 5 and the methyl group at position 2 are key modulators of the physicochemical properties and, consequently, the biological activity of 5-Ethyl-2-methylpyridin-4-amine. Research on related 4-aminopyridine (B3432731) derivatives has shown that alkyl substituents can significantly influence potency. For instance, studies on 4-aminopyridine (4-AP), a known potassium channel blocker, have demonstrated that the introduction of a methyl group at the 3-position (3-methyl-4-aminopyridine or 3Me4AP) can increase its potency by approximately seven-fold compared to the unsubstituted parent compound. researchgate.netnih.gov This suggests that the methyl group at the C2 position in this compound likely contributes to its biological activity profile, potentially by enhancing its binding affinity to target proteins.

The 4-amino group is a critical pharmacophore in many biologically active pyridine derivatives. rsc.org Its position and ability to act as a hydrogen bond donor are often essential for target engagement. In the context of potassium channel blockers, the protonated 4-amino group is thought to interact with the channel pore, leading to its blockade. researchgate.netnih.gov The basicity of this amine is therefore a key determinant of activity. The electron-donating ethyl and methyl groups on the pyridine ring of this compound increase the electron density on the ring, which in turn can enhance the basicity of the 4-amino group, potentially leading to stronger interactions with its biological target. semanticscholar.org The ability of the 4-amino group to participate in hydrogen bonding is a recurring theme in the SAR of aminopyridines and is considered a crucial factor for their biological effects. semanticscholar.org

The binding affinity of this compound to its biological target is a composite of its steric and electronic properties.

Steric Effects: The size and shape of the substituents at positions 2 and 5 influence how the molecule complements the topography of the binding site. A bulky substituent can either create favorable van der Waals interactions or cause steric hindrance, which would be detrimental to binding. pressbooks.pub For example, while a methyl group at the 3-position of 4-aminopyridine enhances potency, a much bulkier group might not be as beneficial. researchgate.netnih.gov The specific arrangement of the ethyl and methyl groups in this compound dictates its three-dimensional conformation, which is a key factor in its interaction with a receptor or enzyme. youtube.com

Electronic Effects: The ethyl and methyl groups are electron-donating, which increases the electron density of the pyridine ring and influences the pKa of the molecule. libretexts.org This has a direct impact on the ionization state of the molecule at physiological pH, which is critical for its absorption, distribution, and target interaction. The increased electron density on the pyridine ring can also enhance cation-π interactions, a type of non-covalent binding that is important in many biological recognition processes.

The following table summarizes the general influence of substituents on the properties of aminopyridine derivatives, which can be extrapolated to this compound:

| Substituent/Moiety | Position | General Influence on Properties | Potential Impact on Biological Activity |

| Methyl Group | 2 | Electron-donating, increases lipophilicity and steric bulk. | May enhance binding affinity and potency, similar to observations with 3-methyl-4-aminopyridine. researchgate.netnih.gov |

| Ethyl Group | 5 | Electron-donating, further increases lipophilicity and steric bulk compared to a methyl group. | Modulates the overall size and lipophilicity, potentially optimizing the fit within a binding pocket. libretexts.org |

| Amine Moiety | 4 | Acts as a hydrogen bond donor and a basic center. | Crucial for target interaction, with its basicity modulated by the alkyl substituents. rsc.orgsemanticscholar.org |

Design and Synthesis of Analogues for SAR Elucidation

To systematically investigate the SAR of this compound, the design and synthesis of a library of analogs with controlled variations in the substitution pattern are essential.

A key synthetic challenge in creating a library of aminopyridine analogs is the regioselective introduction of the amino group. Modern synthetic methods offer precise control over the position of amination. One effective strategy involves the regioselective amination of 3,5-disubstituted pyridine N-oxides. This approach allows for the introduction of an amino group at the 4-position with high selectivity, even in the presence of different substituents at the 3 and 5 positions. nih.gov This methodology is particularly valuable for generating a diverse set of analogs to probe the SAR. Multi-component reactions also provide an efficient pathway to highly functionalized aminopyridines, allowing for the rapid generation of a library of compounds from simple starting materials. nih.govrsc.org

For more complex analogs or when specific substitution patterns are not accessible through one-pot reactions, a multi-step synthetic approach is necessary. This allows for the sequential introduction of different functional groups, providing precise control over the final structure. The synthesis can be designed to systematically vary the nature and position of the alkyl groups on the pyridine ring, as well as to introduce other functional groups to probe their effects on biological activity. nih.gov Such a methodical approach is fundamental to building a comprehensive understanding of the SAR for this class of compounds.

The following table outlines a general synthetic approach for generating analogs of this compound for SAR studies:

| Synthetic Step | Description | Relevance to SAR Studies |

| Pyridine Ring Formation | Construction of the substituted pyridine core through various condensation reactions. | Allows for the introduction of diverse substituents at various positions to study their impact. |

| Functional Group Interconversion | Modification of existing substituents on the pyridine ring. | Enables fine-tuning of steric and electronic properties of the analogs. |

| Regioselective Amination | Introduction of the amino group at the desired position, often the final step. | Crucial for creating the key pharmacophore and completing the synthesis of the target analogs. nih.gov |

Conformational Analysis and Molecular Flexibility

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis of this compound and related scaffolds provides a picture of the spatial arrangement of its functional groups.

The flexibility of a molecule is influenced by the rotation around its single bonds, defined by torsional or dihedral angles. In drug design, controlling these angles is essential for achieving the desired orientation of the molecule within a biological target. For bifunctional scaffolds, the spatial relationship between two points of variation can be described by the distance (r) and the dihedral angle (θ) between them. acs.org

Studies on various three-dimensional building blocks have shown that it is possible to create a wide range of spatial orientations. For instance, analysis of a set of 112 virtual lead-like compounds derived from 27 different scaffolds demonstrated that distances (r) can range from 1.5 to 4.4 Å with a broad distribution of dihedral angles (θ). acs.org The ethyl group in this compound, with its rotatable C-C bond, contributes to the molecule's conformational flexibility, allowing it to adopt various shapes to fit into binding pockets. This flexibility is a key feature; for example, in related compounds like abemaciclib, the ethylpiperazine moiety's flexibility is critical for its binding to CDK4/6 by occupying a hydrophobic pocket.

| Parameter | Description | Observed Range in a Study of 112 Virtual Compounds |

|---|---|---|

| Distance (r) | The distance through space between two defined variation points on a molecular scaffold. | 1.5 - 4.4 Å |

| Dihedral Angle (θ) | The angle between two planes defined by vectors originating from the variation points. It describes the rotational orientation. | Wide and varied range |

Hydrogen bonds are crucial non-covalent interactions that govern how a molecule binds to a biological target. The this compound scaffold has distinct hydrogen bond donor and acceptor sites. The amino group (-NH2) at the 4-position primarily acts as a hydrogen bond donor, while the nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor. epa.gov

The presence of the pyridine nitrogen atom facilitates the formation of a strong N-H···N(pyr) hydrogen bond, which is often the most significant interaction in crystals of aminopyridines. epa.gov Studies on 2-aminopyridine (B139424) complexes have shown that intermolecular hydrogen bonds can be strengthened upon electronic excitation. nih.gov In specific biological contexts, such as inhibitors of nitric oxide synthase, the aminopyridine group can form highly effective bifurcated hydrogen bonds with target residues, like a heme propionate, which significantly contributes to inhibitor potency. acs.org The ability of the amino group to participate in these interactions is a key aspect of the biological activity of aminopyridine derivatives. researchgate.net

Computational Chemistry Approaches in SAR Development

Computational chemistry is an indispensable tool in modern drug discovery, providing methods to investigate molecular properties and predict interactions, thereby guiding the rational design of new compounds. scirp.org

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. nih.gov These calculations provide valuable data on molecular properties that are difficult to measure experimentally. For pyridine derivatives, DFT studies have been used to analyze frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and reactivity indices, which help in understanding reaction pathways. nih.gov

Ab initio quantum chemical calculations have been employed to determine the energies of intermolecular interactions in aminopyridine crystals, clarifying the roles of different types of hydrogen bonds. epa.gov Such investigations into methylated pyridines have also been conducted to understand their structural and aromatic character. researchgate.net These theoretical approaches can predict the stability of different tautomers and the influence of substituents on the electronic properties of the pyridine ring. researchgate.net

| Method | Investigated Properties | Key Findings/Applications | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential, Reactivity Indices | Describes possible reaction pathways and identifies potential candidates for specific applications. | nih.gov |

| Ab initio calculations | Intermolecular interaction energies | Determines the strength and nature of hydrogen bonds in crystal structures. | epa.gov |

| Time-Dependent DFT (TD-DFT) | Excited state hydrogen-bond dynamics, absorption and fluorescence spectra | Investigates changes in hydrogen bond lengths and strengths in the excited state. | nih.gov |

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a ligand (like this compound) interacts with a biological target, such as a protein or enzyme. scirp.org Techniques like molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), and molecular dynamics (MD) simulations are frequently used. mdpi.comtandfonline.comtandfonline.com

For instance, in studies of 2-aminopyridine derivatives as c-Met kinase inhibitors, molecular docking was used to predict the binding mode, identifying key amino acid residues like Arg1208 and Tyr1230 as crucial for the interaction. mdpi.com 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a correlation between the molecular fields (steric, electrostatic, hydrophobic, etc.) of a series of compounds and their biological activities. mdpi.comtandfonline.com These models generate contour maps that highlight which structural features are favorable or unfavorable for activity, guiding the design of more potent molecules. mdpi.comtandfonline.com

Pharmacological Research and Therapeutic Potential

General Pharmacological Relevance of Pyridine (B92270) Derivatives

Pyridine and its derivatives are heterocyclic compounds that are integral to numerous natural products, including alkaloids and vitamins like niacin (Vitamin B3). rsc.orgglobalresearchonline.netnih.gov Their unique structural and electronic properties, such as the ability of the nitrogen atom to act as a hydrogen bond acceptor, make them versatile scaffolds in drug design. rsc.org The pyridine ring is a key component in a wide array of therapeutic agents with applications spanning multiple disease categories. rsc.orgresearchgate.net

The pharmacological significance of pyridine derivatives is underscored by their broad spectrum of biological activities. Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents. globalresearchonline.netnih.gov The ability of the pyridine nucleus to interact with various enzymes and receptors underpins its therapeutic versatility. rsc.org For instance, many pyridine-containing compounds are used in the management of conditions like HIV, diabetes, and hyperlipidemia. rsc.org The amenability of the pyridine ring to chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of more selective and potent drug candidates. rsc.org

Preclinical Evaluation of Therapeutic Applications

While specific research on 5-Ethyl-2-methylpyridin-4-amine is limited, the therapeutic potential of this compound can be inferred from preclinical studies on its structural analogues, particularly other substituted aminopyridines. These studies provide a framework for understanding how this class of compounds may interact with biological targets relevant to various diseases.

A significant area of investigation for aminopyridine analogues is in the context of neurodegenerative diseases like Alzheimer's disease (AD) and multiple sclerosis (MS). nih.govbenthamscience.com A primary mechanism explored is the inhibition of cholinesterase enzymes (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), which are key targets in AD therapy. researchgate.netmdpi.com By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine (B1216132) in the brain can be increased, potentially improving cognitive function. researchgate.netmdpi.com

Several studies have synthesized and evaluated 4-aminopyridine (B3432731) analogues for their anticholinesterase activity. For example, a series of semicarbazones of 4-aminopyridine were designed and shown to inhibit AChE. researchgate.net Kinetic studies revealed a non-competitive inhibition mechanism, suggesting an interaction with the peripheral anionic site (PAS) of the enzyme. researchgate.net In another study, carbamate (B1207046) derivatives of 4-aminopyridine were synthesized, with one compound, in particular, demonstrating a non-competitive inhibition of AChE and competitive inhibition of BChE. nih.gov This dual inhibition is considered a beneficial characteristic for AD treatment. Furthermore, peptide derivatives of 4-aminopyridine have been developed to reduce toxicity while retaining therapeutic potential, with some analogues showing β-secretase inhibitory activity, another important target in AD. nih.govbenthamscience.com

Table 1: Anticholinesterase Activity of Selected 4-Aminopyridine Analogues

| Compound Type | Target Enzyme(s) | Inhibition Mechanism | Potential Application | Reference(s) |

|---|---|---|---|---|

| Semicarbazones | AChE | Non-competitive | Alzheimer's Disease | researchgate.net |

| Carbamate Derivatives | AChE, BChE | Non-competitive (AChE), Competitive (BChE) | Alzheimer's Disease | nih.gov |

| Peptide Derivatives | β-secretase | - | Neurodegenerative Disorders | nih.govbenthamscience.com |

The pyridine ring is a common feature in many anticancer agents, and aminopyridine analogues have been extensively studied for their potential as cancer therapeutics. nih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). nih.gov

For instance, a novel imidazopyridine derivative, C188, was shown to exhibit anticancer activity in breast cancer models by inhibiting the Wnt/β-catenin signaling pathway. nih.gov In another study, amino acid conjugates of 2-aminopyridine (B139424) were synthesized and evaluated for their cytotoxic activities against ovarian cancer cell lines, including cisplatin-resistant ones. nih.gov Several of these derivatives displayed promising inhibitory activity, suggesting their potential to overcome drug resistance. nih.gov Furthermore, dual inhibitors targeting both CDK9 and HDACs have been developed from 2-aminopyridine and 2-aminopyrimidine (B69317) scaffolds, with compound 8e showing potent inhibition of both enzymes and significant antitumor activity in a xenograft model of hematological malignancy. nih.gov

Table 2: Anti-Cancer Activity of Selected Aminopyridine Analogues

| Analogue Class | Cancer Model | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| Imidazopyridine derivative (C188) | Breast Cancer | Inhibition of Wnt/β-catenin signaling | Effective and potent anticancer inhibitor | nih.gov |

| Amino acid conjugates of 2-aminopyridine | Ovarian Cancer (including cisplatin-resistant) | Targeting multiple cellular networks | Promising activity in resistant cell lines | nih.gov |

| 2-Aminopyridine-based dual inhibitor (8e ) | Hematological and Solid Tumors | Inhibition of CDK9 and HDAC1 | Potent dual inhibitory activity and in vivo antitumor efficacy | nih.gov |

Aminopyridine derivatives have also been investigated for their anti-inflammatory properties. bas.bg Inflammation is a key pathological component in many chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. The well-known aminopyridine, Fampyridine (4-aminopyridine), is used in the treatment of multiple sclerosis and is known to have anti-inflammatory effects, although its use is limited by toxicity. bas.bg

To address this, new peptide-containing derivatives of 4-aminopyridine have been designed. In a rat model of immune complex-induced inflammation, these derivatives were evaluated for their anti-inflammatory effects. bas.bg One substance, in particular, demonstrated a clear anti-inflammatory effect and also inhibited the proteolytic activity of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in inflammation and tissue remodeling. bas.bg Other studies have focused on different aminopyridine analogues, with some showing potent in vitro anti-inflammatory activity through mechanisms like inhibition of protein denaturation. researchgate.net

Table 3: Anti-Inflammatory Activity of 4-Aminopyridine Analogues

| Compound Type | In Vivo/In Vitro Model | Key Findings | Reference(s) |

|---|---|---|---|

| Peptide derivatives of 4-AP | Rat model of immune complex-induced inflammation | Demonstrated clear anti-inflammatory effects; inhibited MMP-2 and MMP-9 | bas.bg |

| 4-Aminoantipyrine derivatives | In vitro protein denaturation assay | Showed potent anti-inflammatory activity | researchgate.net |

Neglected tropical diseases caused by protozoan parasites represent a significant global health challenge, and there is an urgent need for new, effective drugs. tandfonline.comnih.gov Aminopyridine derivatives have emerged as a promising scaffold for the development of anti-parasitic agents. tandfonline.comnih.gov They are being investigated for activity against parasites such as Trypanosoma cruzi (causes Chagas disease), Trypanosoma brucei (causes Human African Trypanosomiasis), and Leishmania species. nih.govnih.gov

The aminopyridine moiety can contribute to the anti-parasitic activity by reducing lipophilicity, which can improve pharmacokinetic properties, and by enabling additional interactions with parasitic targets. tandfonline.com A patent has been filed for the use of certain aminopyridine derivatives in the treatment of malaria, highlighting their ability to inhibit the proliferation of the malaria parasite. google.com Research has also identified 2-aminopyridines as potential antitrypanosomal agents. tandfonline.com

Pharmacodynamic Considerations

The primary pharmacodynamic mechanism of action for simple aminopyridines, such as 4-aminopyridine, is the blockade of voltage-gated potassium (K+) channels. rsc.org By blocking these channels, aminopyridines prolong the duration of the action potential in nerve cells. This leads to an increased influx of calcium ions (Ca2+) into the presynaptic terminal, which in turn enhances the release of neurotransmitters, such as acetylcholine, at the neuromuscular junction. nih.govnih.gov

This mechanism underlies the therapeutic use of aminopyridines in conditions characterized by impaired neuromuscular transmission. nih.gov Derivatives of 4-aminopyridine have been shown to be more potent in their actions at neuroeffector junctions compared to the parent compound. nih.gov The specific substitutions on the pyridine ring can influence the potency and selectivity of the compound for different K+ channel subtypes and can also affect its ability to cross the blood-brain barrier, thereby modulating its central versus peripheral effects. nih.gov For instance, some derivatives have been developed to have stronger peripheral actions with reduced central nervous system effects. nih.gov The interaction of aminopyridine derivatives with other targets, such as various enzymes and receptors as discussed in the preclinical sections, further contributes to their complex pharmacodynamic profile. rsc.org

Modulatory Effects on Cellular Functions and Signaling Pathways

Research into this compound has revealed its potential to modulate various cellular activities and signaling cascades. The presence of the amino group at the 4-position of the pyridine ring allows it to function as a nucleophile, enabling its participation in a range of biochemical reactions. This reactivity is fundamental to its observed biological effects.

One of the key areas of investigation has been its interaction with ion channels. Studies have suggested that this compound and its derivatives can modulate potassium channels. This interaction is particularly relevant in the context of neurological disorders, as potassium channels play a crucial role in the conduction of nerve impulses. By potentially enhancing impulse conduction in demyelinated axons, this compound presents a potential avenue for the development of treatments for such conditions.

Furthermore, the ability of this compound to form complexes with metal ions can influence their reactivity and stability within biological systems. This interaction with metal ions may, in turn, affect the function of various enzymes and receptors, thereby modulating their activity and leading to a cascade of biological effects.

Derivatives of this compound have also demonstrated notable antimicrobial properties. Research has shown significant activity against resistant bacterial strains, positioning it as a promising lead compound for the development of new antibiotics.

Drug Discovery and Lead Optimization Efforts

The structural attributes of this compound make it a valuable molecule in the field of drug discovery and lead optimization. biosynth.com Its pyridine core is a common motif in many biologically active compounds, and the specific substitution pattern of an ethyl group at position 5, a methyl group at position 2, and an amino group at position 4 provides a unique starting point for medicinal chemists.

Compound as a Strategic Intermediate in Drug Development Pipelines

This compound serves as a crucial strategic intermediate in the synthesis of more complex pharmaceutical compounds. biosynth.com Its precursor, 5-ethyl-2-methylpyridine (B142974), is a key intermediate in the production of pharmaceuticals such as the anti-inflammatory drug Etoricoxib and the anti-diabetic drug Pioglitazone. jubilantingrevia.com The efficient, high-yield industrial production of ethyl-methylpyridine derivatives, which can then be aminated to form this compound, highlights its industrial relevance.

The availability of this compound as a starting material allows for the construction of diverse molecular libraries for pharmacological screening. Multi-step synthetic routes, while complex, offer precise control over the substitution patterns on the pyridine ring, enabling the creation of a wide range of analogues for evaluation.

Functionalization for Enhanced Target Specificity

The potential for functionalization is a key aspect of this compound's utility in drug design. The amino group at the 4-position can be readily modified through various chemical reactions, allowing for the introduction of different functional groups. This chemical versatility enables the fine-tuning of the molecule's properties to enhance its specificity for a particular biological target.

Advanced synthetic strategies allow for the construction of the pyridine ring with the desired substituents, followed by selective functionalization. For instance, coupling reactions can introduce the amino group at the 4-position via ipso-substitution under basic or catalytic conditions. This level of control over the molecular architecture is critical for optimizing the interaction between the compound and its target protein, a fundamental principle of modern drug design. While a higher molecular weight might limit its use in the initial stages of synthesis, it can be advantageous for improving target specificity in later stages.

Consideration of Synthetic Accessibility and Industrial Relevance in Drug Design

The practical aspects of chemical synthesis are a major consideration in drug development. The industrial synthesis of pyridine and its derivatives has a long history, with efficient methods developed over the past century. The Chichibabin pyridine synthesis, for example, allows for the production of various methylpyridines and ethyl-substituted derivatives from inexpensive reagents.

The synthesis of 5-ethyl-2-methylpyridine itself from simple precursors like paraldehyde (B1678423) and ammonia (B1221849) demonstrates the efficient production of structurally complex compounds from readily available starting materials. This principle extends to the preparation of its amino-substituted derivatives. The cost-effectiveness of this compound as an intermediate, compared to more complex, patented compounds that are often synthesized in-house for specialized applications, underscores its industrial relevance. The ability to recycle aqueous ammonium (B1175870) salt phases in certain condensation reactions further enhances the sustainability and cost-effectiveness of its production.

Environmental and Natural Occurrence Studies

Identification in Natural Product Extracts (e.g., Anethum sowa via GC-MS)

Recent phytochemical investigations have successfully identified 5-Ethyl-2-methylpyridin-4-amine in the essential oil of Anethum sowa, commonly known as dill. A study involving the gas chromatography-mass spectrometry (GC-MS) analysis of an ethyl acetate (B1210297) extract from the stem of Anethum sowa detected the presence of this compound. researchgate.netresearchgate.net

In this analysis, this compound was one of several compounds identified, exhibiting a specific retention time and peak area percentage, which contribute to its definitive identification. researchgate.net The results from the study specifically highlighted its presence among 26 compounds detected in the stem extract. researchgate.netresearchgate.net

GC-MS Analysis of Anethum sowa Stem Extract

| Compound | Retention Time (min) | Peak Area (%) |

|---|

This interactive table summarizes the key finding from the GC-MS analysis of the Anethum sowa stem extract. researchgate.net

Implications for Natural Products Chemistry and Biosynthetic Research

The confirmation of this compound as a natural product has notable implications for the field of natural products chemistry. Its structure, featuring a substituted pyridine (B92270) ring, places it within the broad class of pyridine alkaloids. researchgate.netuomustansiriyah.edu.iqimperial.ac.uk Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds, many of which exhibit significant biological activities. mdpi.com

The discovery of this compound in Anethum sowa prompts an inquiry into its biosynthetic pathway. While the specific enzymatic steps leading to this compound have not been elucidated, general knowledge of pyridine alkaloid biosynthesis offers a foundational framework. researchgate.net The biosynthesis of the pyridine ring in well-studied alkaloids like nicotine, for instance, involves precursors derived from primary metabolism, such as aspartate and dihydroxyacetone phosphate (B84403). researchgate.net It is plausible that the biosynthesis of this compound utilizes similar foundational molecules, which are then modified by a series of enzymatic reactions, including transamination, condensation, and cyclization, to form the core pyridine structure. The ethyl and methyl substituents would be introduced through the action of specific transferase enzymes.

Further research into the biosynthetic pathway of this compound could uncover novel enzymes and biochemical reactions. Understanding how plants synthesize such compounds can provide valuable insights into plant metabolism and chemical ecology. Moreover, the elucidation of its biosynthetic pathway could pave the way for biotechnological production of this and related compounds.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethyl-2-methylpyridin-4-amine, and what methodological considerations are critical for reproducibility?

- Methodological Answer : A common approach involves condensation or nucleophilic substitution reactions. For example, pyridine derivatives are often synthesized via refluxing precursors (e.g., pyridinamines with aldehydes) in ethanol under acidic catalysis, followed by recrystallization using solvents like chloroform:ethanol (8:2 v/v) to isolate the product . Ensure stoichiometric precision and controlled temperature to avoid side reactions. Characterization via NMR and mass spectrometry is essential to confirm structural integrity.

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions and purity, HPLC (with C18 columns and methanol/water mobile phases) for quantitative analysis, and high-resolution mass spectrometry (HRMS) for molecular formula validation . Cross-reference spectral data with structurally similar compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to resolve ambiguities in peak assignments .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant practices: wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents. Waste must be segregated and disposed via certified hazardous waste handlers to mitigate environmental risks .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Implement a 2^k factorial design to evaluate critical variables (e.g., temperature, catalyst concentration, reaction time). For instance, varying ethanol reflux temperatures (70–100°C) and acetic acid catalyst volumes (1–3 drops) can identify optimal conditions. Analyze interactions using ANOVA to resolve confounding effects .

Q. How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer : Contradictions may arise from impurities or structural isomers. Use 2D NMR (COSY, HSQC) to distinguish between positional isomers (e.g., ethyl vs. methyl group placement). Compare retention times in HPLC with analogs like 2-chloro-5-methylpyridin-4-amine to identify co-eluting impurities . For byproducts, isolate via column chromatography and characterize via X-ray crystallography if feasible.

Q. What computational strategies are effective for studying the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the pyridine ring). Software like Gaussian or ORCA can simulate transition states and activation energies. Validate predictions with kinetic isotope effects (KIEs) or intermediate trapping experiments .

Q. How do structural modifications (e.g., fluorination or methylation) impact the physicochemical properties of this compound?

- Methodological Answer : Introduce substituents systematically (e.g., replacing ethyl with fluorine) and assess changes via logP measurements (for lipophilicity) and pKa titration . Fluorination typically enhances metabolic stability but may reduce solubility, as seen in 3,5-difluoro-4-methylpyridin-2-amine . Use QSAR models to predict bioactivity shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。